6-Chloroquinazolin-2(1H)-one
Overview
Description
6-Chloroquinazolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C8H5ClN2O It belongs to the quinazolinone family, characterized by a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with phosgene, followed by chlorination. Another route involves the condensation of anthranilic acid with urea, followed by chlorination.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
6-Chloroquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloroquinazolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinazoline: An aromatic heterocycle with a similar fused ring structure.
4-Chloroquinazoline: Another chlorinated derivative with different substitution patterns.
2-Methylquinazolin-4(3H)-one: A methyl-substituted quinazolinone.
Uniqueness: 6-Chloroquinazolin-2(1H)-one is unique due to its specific chloro substitution at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
6-chloro-1H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZUUJBTRUHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497140 | |
Record name | 6-Chloroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-12-0 | |
Record name | 6-Chloroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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